5-Methyl-3-p-tolyl-1,2,4-oxadiazole
Overview
Description
5-Methyl-3-p-tolyl-1,2,4-oxadiazole is a heterocyclic organic compound . It has a molecular formula of C10H10N2O and a molecular weight of 174.2 .
Molecular Structure Analysis
The molecular structure of 5-Methyl-3-p-tolyl-1,2,4-oxadiazole consists of a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The exact structure can be found in the referenced resources .Physical And Chemical Properties Analysis
5-Methyl-3-p-tolyl-1,2,4-oxadiazole has a density of 1.113g/cm3 and a boiling point of 293.4ºC at 760mmHg . The melting point and flash point are not available .Scientific Research Applications
Oxadiazoles in Medicinal Chemistry
- Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
- These molecules have established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
- Medicinal applications of oxadiazoles include anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .
- For example, the compounds 1-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-3-p-tolyl-urea and 1-[3-(5-cyclohexyl-(1,3,4)-oxadiazol-2-yl)-phenyl]-3-(3-methoxyphenyl)-urea showed anticancer activity against MCF-7 and HeLa cells having IC 50 values in the range of 23.5–45.6 µM using MTT assay .
Oxadiazoles in Material Science
- Oxadiazoles are of considerable importance in different fields such as material science .
- The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
- The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Oxadiazoles in High Energy Molecules
- Oxadiazoles have been established as potential high-energy core .
- Their derivatives have shown favorable oxygen balance and positive heat of formations .
Oxadiazoles in Ionic Salts
- Oxadiazoles can be utilized as ionic salts . The presence of two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Oxadiazoles in Pharmaceuticals
- Oxadiazoles can be used in pharmaceutical compounds . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
Safety And Hazards
properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)13-12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGSEQYNSZOSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297056 | |
Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |
CAS RN |
81386-30-3 | |
Record name | 81386-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-3-p-tolyl-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20297056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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